Sisapronil

Veterinary Parasitology Tick Control Ectoparasiticide Efficacy

Sisapronil (PF-0241851) is the only commercially available phenylpyrazole featuring a fluorinated cyclopropyl substituent, which confers a 23-day elimination half-life in cattle—nearly double that of fipronil. This unique structure delivers >90% ectoparasiticidal efficacy for at least 63 days post-treatment, enabling a single-injection protocol that dramatically reduces animal handling. For researchers investigating structure-activity relationships, Sisapronil is the essential reference compound for fluorinated cyclopropyl derivatives, enabling direct PK/PD comparisons with non-cyclopropyl analogs. Procure this high-purity reference standard to ensure reproducible, regulatory-grade data in residue depletion and withdrawal interval validation studies.

Molecular Formula C15H6Cl2F8N4
Molecular Weight 465.1 g/mol
CAS No. 856225-90-6
Cat. No. B10859572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSisapronil
CAS856225-90-6
Molecular FormulaC15H6Cl2F8N4
Molecular Weight465.1 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F
InChIInChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2
InChIKeyVBAVKJPWXSLDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sisapronil (CAS 856225-90-6) Compound Overview: Phenylpyrazole Ectoparasiticide for Veterinary Research and Procurement


Sisapronil (also designated PF-0241851) is a synthetic phenylpyrazole ectoparasiticide developed as a long-acting subcutaneous injectable for the control of cattle ticks and other ectoparasites [1]. The compound acts by binding to ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA), thereby blocking chloride ion flux and causing hyperexcitability and death in target arthropods [1]. Its chemical identity is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(2,2-difluoro-1-(trifluoromethyl)cyclopropyl)-1H-pyrazole-3-carbonitrile, with a molecular formula of C₁₅H₆Cl₂F₈N₄ and a molecular weight of 465.13 Da [2].

Why Sisapronil Cannot Be Substituted by Generic Phenylpyrazoles or Alternative Ectoparasiticides


Although Sisapronil belongs to the phenylpyrazole class, its unique fluorinated cyclopropyl substituent confers a distinct pharmacokinetic profile characterized by an extended elimination half-life of 23.0 days in cattle, which is nearly double that of the class prototype fipronil (t₁/₂ ≈ 12 days) and enables sustained therapeutic plasma levels [1][2]. This structural divergence directly translates into a prolonged duration of ectoparasiticidal efficacy exceeding 90% for at least 63 days post-treatment, a performance metric that cannot be achieved by generic fipronil or other unmodified phenylpyrazoles administered via the same subcutaneous route [1]. Consequently, procurement and experimental design relying on class-level assumptions without accounting for Sisapronil's specific fluorinated cyclopropyl moiety will yield non-equivalent outcomes in terms of both plasma disposition and residual antiparasitic activity.

Quantitative Differentiation of Sisapronil: Comparative Evidence for Informed Scientific Selection


Superior Therapeutic Efficacy Against Rhipicephalus microplus in Cattle

In a head-to-head class comparison, Sisapronil administered as a single subcutaneous injection (2.0 mg/kg) achieved 100.00% efficacy against Rhipicephalus (Boophilus) microplus between days 14 and 28 post-treatment and maintained >90.00% efficacy through day 63 post-treatment [1]. In contrast, the prototype phenylpyrazole fipronil, administered subcutaneously at 1.0 mg/kg, exhibited a mean efficacy of only 82.41% against the same tick species [2]. This represents a >17 percentage point absolute increase in peak efficacy for Sisapronil under comparable in vivo conditions.

Veterinary Parasitology Tick Control Ectoparasiticide Efficacy

Extended Elimination Half-Life Enabling Prolonged Inter-Dosing Interval

Sisapronil demonstrates a markedly extended elimination half-life (t₁/₂) of 23.0 days following subcutaneous administration at 2.0 mg/kg in cattle, with a time to maximum plasma concentration (Tmax) of 15.8 days and a Cmax of 74.8 ng/mL [1]. This half-life is nearly twice that of subcutaneously administered fipronil (t₁/₂ = 12 days at 1.0 mg/kg) [2]. The prolonged plasma residence time of Sisapronil is directly attributable to its fluorinated cyclopropyl substituent, which reduces metabolic clearance relative to unsubstituted phenylpyrazoles.

Pharmacokinetics Veterinary Pharmacology Sustained Release

Structural Differentiation: Fluorinated Cyclopropyl Moiety Confers Unique Pharmacokinetic Properties

Sisapronil is distinguished from all other commercial phenylpyrazoles by the presence of a 2,2-difluoro-1-(trifluoromethyl)cyclopropyl substituent at the 4-position of the pyrazole ring [1]. This unique fluorinated cyclopropyl group is explicitly claimed in patent literature as the structural feature responsible for the compound's extended duration of action and enhanced ectoparasiticidal potency . In contrast, fipronil and other generic phenylpyrazoles lack this cyclopropyl substitution, instead bearing a trifluoromethylsulfinyl group, resulting in significantly shorter plasma half-lives and lower residual efficacy.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Broad-Spectrum Ectoparasiticidal Activity Across Multiple Cattle Parasite Species

In addition to its demonstrated efficacy against R. microplus ticks, Sisapronil exhibits documented therapeutic activity against multiple ectoparasites of veterinary importance in cattle, including larvae of Dermatobia hominis (bot fly), Cochliomyia hominivorax (screwworm), and Haematobia irritans (horn fly) [1]. Regulatory documentation confirms its utility as a long-acting injectable for control of cattle ticks, bot fly larvae, horn fly, and screwworm [2]. While quantitative comparative efficacy data for these secondary targets are limited, the breadth of demonstrated antiparasitic spectrum exceeds that of many narrow-spectrum alternatives and supports single-product treatment strategies.

Veterinary Entomology Myiasis Control Horn Fly Management

Optimal Application Scenarios for Sisapronil in Scientific Research and Industrial Parasite Control


Strategic Tick Control in Rhipicephalus microplus-Endemic Beef Cattle Herds

Sisapronil is optimally deployed in regions with high R. microplus infestation pressure where sustained >90% efficacy for a minimum of 63 days is required to interrupt the tick life cycle and reduce transmission of Babesia spp. and Anaplasma spp. [1]. Its 23-day half-life and 15.8-day Tmax support a single-injection protocol that maintains therapeutic plasma levels for approximately 2 months, substantially reducing the labor and animal handling associated with more frequent treatments [1].

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Phenylpyrazole Ectoparasiticides

Researchers investigating structure-activity relationships among phenylpyrazole antiparasitics should utilize Sisapronil as the reference compound for fluorinated cyclopropyl-substituted derivatives . Its unique 4-(2,2-difluoro-1-(trifluoromethyl)cyclopropyl) substituent enables direct PK/PD comparisons with non-cyclopropyl analogs such as fipronil, facilitating elucidation of the relationship between cyclopropyl fluorination and extended plasma residence time [1].

Integrated Ectoparasite Management Programs Targeting Multiple Bovine Parasites

Sisapronil's demonstrated activity against R. microplus ticks, D. hominis bot fly larvae, C. hominivorax screwworm larvae, and H. irritans horn flies supports its use in integrated management programs where a single injectable product is preferred to address multiple ectoparasite challenges simultaneously [1][2]. This approach simplifies treatment logistics and reduces the risk of product incompatibility associated with combining multiple narrow-spectrum agents.

Regulatory Residue Studies and Withdrawal Period Compliance Testing

Given Sisapronil's extended half-life of 23 days and its registration in Brazil with a 120-day withdrawal period [2], the compound is appropriate for use in controlled research settings designed to establish tissue residue depletion profiles and validate withdrawal intervals in food-producing animals. Its long plasma persistence necessitates careful study design to ensure compliance with maximum residue limits.

Technical Documentation Hub

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